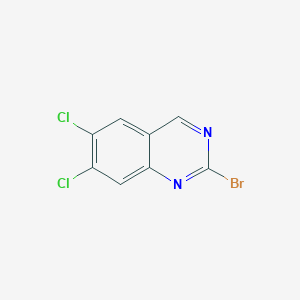

2-Bromo-6,7-dichloroquinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H3BrCl2N2 |

|---|---|

Molecular Weight |

277.93 g/mol |

IUPAC Name |

2-bromo-6,7-dichloroquinazoline |

InChI |

InChI=1S/C8H3BrCl2N2/c9-8-12-3-4-1-5(10)6(11)2-7(4)13-8/h1-3H |

InChI Key |

WSMPJOLQQFZIPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=NC(=NC2=CC(=C1Cl)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 6,7 Dichloroquinazoline

Precursor Synthesis and Functionalization Pathways

The successful synthesis of 2-Bromo-6,7-dichloroquinazoline is critically dependent on the efficient preparation of its key aromatic precursors, which are typically derived from substituted anilines or anthranilic acids.

Derivatization of Anilines and Anthranilic Acid Derivatives

The primary starting material for this synthesis is often a dichlorinated aniline (B41778) or anthranilic acid. The synthesis of 2-amino-4,5-dichlorobenzoic acid , a key anthranilic acid derivative, can be achieved through various chlorination strategies of anthranilic acid itself. prepchem.com For instance, treating anthranilic acid with reagents like sulfuryl chloride can introduce chlorine atoms onto the aromatic ring. chemicalbook.com However, controlling the regioselectivity to obtain the desired 4,5-dichloro isomer can be challenging and may result in a mixture of products.

A more controlled approach involves starting from a pre-functionalized molecule. For example, 2-amino-4,5-dichlorobenzonitrile (B1375065) is a known compound that can serve as a versatile precursor. bldpharm.com It can be synthesized via methods such as the ammoxidation of 2,4-dichlorobenzyl chloride.

Once the appropriately substituted anthranilic acid or benzonitrile (B105546) is obtained, further functionalization is required to prepare for the cyclization step.

From 2-amino-4,5-dichlorobenzoic acid: The carboxylic acid can be converted into an amide, 2-amino-4,5-dichlorobenzamide . A standard method for this transformation involves converting the carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂), followed by amination with ammonia (B1221849). chemicalbook.com

From 2-amino-4,5-dichlorobenzonitrile: The nitrile group can be directly utilized in cyclization reactions or can be hydrolyzed to the corresponding amide or carboxylic acid if needed. Dehydration of a 2-aminobenzamide (B116534) using reagents like phosphorus pentoxide is a known route to the corresponding 2-aminobenzonitrile. chemicalbook.comresearchmap.jp

| Precursor | Synthetic Utility | Reference |

| 2-Amino-4,5-dichlorobenzoic acid | Can be converted to the corresponding amide for cyclization. | |

| 2-Amino-4,5-dichlorobenzonitrile | Can be used directly in cyclization reactions. | |

| 2-Amino-5-chlorobenzoic acid | Demonstrates chlorination pathways for anthranilic acid. | prepchem.com |

Selective Halogenation Strategies

Selective halogenation is fundamental to the synthesis, both for preparing the precursor and for the final bromination step.

Chlorination of the Benzene (B151609) Ring: The introduction of the two chlorine atoms at what will become the 6- and 7-positions of the quinazoline (B50416) ring is typically achieved by the chlorination of a suitable benzene derivative. A common method involves the direct chlorination of anthranilic acid, although this can produce isomeric mixtures. prepchem.com A more regioselective method starts with p-dichlorobenzene, which can be nitrated, and the resulting nitro group can then be reduced to an amine, followed by functionalization of the aromatic ring.

Bromination at the C2 Position: The final step of the proposed synthesis is the introduction of the bromine atom at the C2 position. This is typically accomplished by converting the C2-carbonyl of the 6,7-dichloroquinazolin-2(1H)-one intermediate into a bromo group. This transformation is analogous to the conversion of quinazoline-2,4-diones into 2,4-dichloroquinazolines using phosphorus oxychloride (POCl₃). derpharmachemica.comchemicalbook.com For bromination, a similar reagent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide and phosphorus pentabromide (PBr₃/PBr₅) would be employed to convert the cyclic amide into the desired 2-bromo-quinazoline.

Cyclization Reactions to Form the Quinazoline Core

The construction of the fused pyrimidine (B1678525) ring system is the cornerstone of the synthesis. This is achieved through cyclization reactions, which can be broadly categorized into condensation reactions and, conceptually, approaches involving directed metalation.

Condensation Reactions for Ring Closure

Condensation reactions are the most common methods for forming the quinazoline core. Starting from a 2-aminobenzamide or a related derivative, the second ring is formed by reacting it with a reagent that provides the missing carbon atom.

A highly plausible route to the key intermediate, 6,7-dichloroquinazoline-2,4(1H,3H)-dione , involves the condensation of 2-amino-4,5-dichlorobenzoic acid with urea (B33335) or a similar reagent like potassium cyanate. nih.govcapes.gov.br This dione (B5365651) can then be chemically modified.

To directly form a 2-bromo derivative, a more direct cyclization path is often sought. A patented method for a related compound, 7-bromo-6-chloro-4(3H)-quinazolinone, involves a one-pot reaction of 2,4-dibromo-5-chlorobenzoic acid with formamidine (B1211174) acetate (B1210297), catalyzed by copper salts. google.com This demonstrates that a suitably substituted benzoic acid can be cyclized with a C1-N1 source to form the quinazoline ring.

For the synthesis of this compound, a potential route involves the cyclization of 2-amino-4,5-dichlorobenzamide with a phosgene (B1210022) equivalent to form 6,7-dichloroquinazolin-2(1H)-one , which is then brominated. Alternatively, cyclization of 2-amino-4,5-dichlorobenzonitrile with reagents like N-benzyl cyanamides in the presence of acid can yield 2-aminoquinazoline (B112073) derivatives, which would require subsequent modification. mdpi.com

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-Amino-4,5-dichlorobenzoic acid | Urea | 6,7-Dichloroquinazoline-2,4-dione | nih.govcapes.gov.br |

| 2,4-Dibromo-5-chlorobenzoic acid | Formamidine acetate, CuBr | 7-Bromo-6-chloroquinazolinone | google.com |

| 2-Aminobenzonitriles | N-Benzyl cyanamides, HCl | 2-Amino-4-iminoquinazolines | mdpi.com |

| 6,7-Dimethoxy quinazolin-2,4-diones | POCl₃ | 2,4-Dichloro-6,7-dimethoxy quinazoline | derpharmachemica.com |

Directed Ortho-Metalation and Cyclization Approaches

Directed ortho-metalation (DoM) is a powerful synthetic tool for regioselective functionalization of aromatic rings. achemblock.com The strategy relies on a directing metalation group (DMG) on the aromatic ring, such as an amide or methoxy (B1213986) group, which complexes with an organolithium reagent (e.g., n-butyllithium). This directs the deprotonation to the adjacent ortho position, creating a lithiated intermediate that can react with various electrophiles. chemicalbook.com

In the context of synthesizing this compound, a DoM strategy would be complex and is not widely reported. A hypothetical approach could involve a precursor like N-pivaloyl-3,4-dichloroaniline. The pivaloyl group could act as a DMG to direct lithiation at the C2 position. Quenching this lithiated species with a synthon that could later be elaborated into the remainder of the quinazoline ring is conceivable but would likely involve multiple steps. While DoM offers excellent regiocontrol, its application for constructing the entire quinazoline ring in this specific case would be less direct than the classical condensation methods described above.

Directed Halogenation and Dehalogenation in the Quinazoline Scaffold

The synthesis of this compound involves the strategic introduction of bromine at the C-2 position and chlorine atoms at the C-6 and C-7 positions. This can be achieved through a series of regioselective halogenation reactions on a suitable quinazoline precursor.

Achieving regioselective bromination at the C-2 position of a quinazoline ring that is already substituted at the 6 and 7 positions can be challenging. The reactivity of the different positions on the quinazoline ring dictates the outcome of electrophilic substitution reactions. Generally, the C-4 position is the most electrophilic and therefore the most reactive towards nucleophilic substitution, while direct C-H functionalization at C-2 can be achieved under specific conditions. nih.govgoogle.com

One plausible route to introduce a bromine atom at the C-2 position is to start with a 6,7-dichloroquinazolin-2-one precursor. The 2-oxo group can be converted to a 2-chloro group, which can then be subjected to a nucleophilic substitution or a metal-catalyzed coupling reaction. Alternatively, a direct C-H bromination of a 6,7-dichloroquinazoline (B15333757) could be explored, although this may suffer from a lack of selectivity.

A common strategy for functionalizing the C-2 position involves the use of a 2-mercaptoquinazoline derivative. For instance, a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one has been synthesized by reacting 5-bromoanthranilic acid with phenyl isothiocyanate. google.com A similar approach could be envisioned starting from a 4,5-dichloroanthranilic acid derivative to build the 6,7-dichloroquinazoline core, followed by conversion of the 2-mercapto group to a 2-bromo group.

Another approach involves the Sandmeyer reaction on a 2-amino-6,7-dichloroquinazoline. The amino group at the C-2 position can be converted to a diazonium salt, which can then be displaced by a bromide ion.

The introduction of chlorine atoms at the C-6 and C-7 positions of the quinazoline ring is typically achieved by starting with a correspondingly substituted anthranilic acid derivative. For example, the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) starts from 6,7-dimethoxyquinazolin-2,4-dione, which is prepared from the appropriately substituted anthranilic acid. nih.govresearchgate.net

A potential synthetic route for this compound could therefore commence with 4,5-dichloroanthranilic acid. This starting material contains the necessary chlorine atoms in the correct positions on the benzene ring. Cyclization of this anthranilic acid derivative with a suitable one-carbon synthon, such as formamide (B127407) or cyanogen (B1215507) bromide, would lead to the formation of the 6,7-dichloroquinazolinone core.

Subsequent conversion of the quinazolinone to the desired this compound would then be required. For example, treatment of 6,7-dichloroquinazolin-4(3H)-one with a brominating agent could potentially yield the 2,4-dibromo-6,7-dichloroquinazoline, which could then be selectively dehalogenated at the C-4 position. However, controlling the regioselectivity of such a reaction would be a significant challenge. A patent for the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate highlights a one-step approach to a similarly substituted quinazolinone. google.com

Optimization of Reaction Conditions and Process Intensification

The synthesis of complex molecules like this compound often requires careful optimization of reaction conditions to maximize yield and selectivity while minimizing side reactions. Process intensification strategies aim to make these syntheses more efficient and sustainable.

Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of functionalized quinazolines. frontiersin.orgnih.gov For instance, palladium-catalyzed reactions are widely used for C-C and C-heteroatom bond formation. frontiersin.org In the context of synthesizing this compound, a key step could involve a metal-catalyzed halogenation or a cross-coupling reaction to introduce the bromine atom at the C-2 position.

The choice of catalyst and ligands is crucial for achieving the desired regioselectivity. For example, in the synthesis of 2,4,7-trichloroquinazoline, regioselective Suzuki cross-coupling reactions have been developed to functionalize specific positions of the quinazoline ring. nih.gov Similar strategies could be adapted for the synthesis of this compound, potentially involving a palladium or copper catalyst to control the introduction of the bromo substituent.

The development of novel catalysts, such as magnetic nanocatalysts, offers advantages in terms of recovery and reusability, contributing to more sustainable synthetic processes. frontiersin.org

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several strategies can be employed to align with these principles.

The use of less hazardous reagents and solvents is a key aspect of green chemistry. For example, replacing traditional toxic solvents with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. mdpi.comfrontiersin.org Microwave-assisted synthesis has also emerged as a green technique that can accelerate reaction times and reduce energy consumption. nih.gov

Atom economy is another important principle, which seeks to maximize the incorporation of all materials used in the process into the final product. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, can improve atom economy and reduce waste. mdpi.com

Furthermore, the use of catalytic rather than stoichiometric amounts of reagents is a cornerstone of green chemistry. The development of highly efficient and recyclable catalysts is therefore a major focus in the green synthesis of quinazolines and other heterocyclic compounds. frontiersin.orgorganic-chemistry.org

Chemical Reactivity and Derivatization Strategies of 2 Bromo 6,7 Dichloroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic systems like quinazolines. The inherent electronic properties of the quinazoline (B50416) ring system, with the two nitrogen atoms, render the pyrimidine (B1678525) ring susceptible to nucleophilic attack.

Reactivity Profiling of Halogen Substituents (Bromine at C-2, Chlorine at C-6 and C-7)

The reactivity of the halogen substituents in 2-Bromo-6,7-dichloroquinazoline towards nucleophilic aromatic substitution is dictated by their position on the quinazoline ring. The general order of reactivity for halogens on the quinazoline scaffold in SNAr reactions is C4 > C2 >> halogens on the benzene (B151609) ring. beilstein-journals.org In the case of this compound, the absence of a leaving group at the highly activated C4 position means that the C2 position is the most probable site for nucleophilic attack.

The bromine atom at the C2 position is activated by the adjacent nitrogen atom (N1) and the conjugated nitrogen atom (N3). This activation facilitates the addition-elimination mechanism characteristic of SNAr reactions. In contrast, the chlorine atoms at the C6 and C7 positions on the carbocyclic ring are significantly less reactive towards nucleophiles. These positions are not as electronically deficient as the C2 and C4 positions of the pyrimidine ring. Consequently, substitution of the C6 and C7 chloro groups via SNAr typically requires harsh reaction conditions, such as high temperatures and pressures, or the presence of strongly activating electron-withdrawing groups, which are absent in this case. rsc.org

Therefore, for this compound, a clear reactivity profile emerges where the C2-Br is the primary site for SNAr reactions, while the C6-Cl and C7-Cl are expected to remain largely unreactive under standard SNAr conditions.

Site-Selective Functionalization at Different Positions

Leveraging the differential reactivity of the halogen substituents allows for the site-selective functionalization of this compound. Nucleophilic substitution will preferentially occur at the C2 position. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the bromide at the C2 position, leading to a diverse array of 2-substituted-6,7-dichloroquinazolines.

For instance, the reaction with primary or secondary amines would yield 2-amino-6,7-dichloroquinazolines. This selectivity is well-documented for related 2,4-dihaloquinazolines where nucleophiles selectively attack the C4 position first, and under more forcing conditions, the C2 position can be substituted. mdpi.com Given that the C4 position in the title compound is unsubstituted, the C2 position becomes the primary target for nucleophilic attack.

The table below illustrates hypothetical examples of site-selective SNAr reactions at the C2 position of this compound based on known reactivity patterns of similar quinazoline systems.

| Nucleophile | Reagent Example | Product |

| Amine | Pyrrolidine | 2-(Pyrrolidin-1-yl)-6,7-dichloroquinazoline |

| Alkoxide | Sodium Methoxide | 2-Methoxy-6,7-dichloroquinazoline |

| Thiolate | Sodium Thiophenoxide | 2-(Phenylthio)-6,7-dichloroquinazoline |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of halogenated heterocycles like this compound. The reactivity of the different halogen atoms in these reactions generally follows the order of bond strength: C-I > C-Br > C-Cl. This provides an orthogonal strategy for the selective functionalization of the molecule.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. libretexts.orgorganic-chemistry.org For this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the C2 position. nih.gov

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to exclusively form a C-C bond at the C2 position, leaving the C6 and C7 chloro substituents intact for potential subsequent transformations. A variety of aryl, heteroaryl, vinyl, and alkyl boronic acids or their esters can be used as coupling partners.

Below is a table with representative examples of Suzuki-Miyaura couplings on a 2-bromo-quinazoline core, illustrating the expected outcome for this compound.

| Boronic Acid/Ester | Catalyst/Ligand | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Phenyl-6,7-dichloroquinazoline |

| Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | 2-(Thiophen-2-yl)-6,7-dichloroquinazoline |

| Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Methyl-6,7-dichloroquinazoline |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling enables the introduction of alkyne moieties through the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to be highly selective for the C2 position due to the higher reactivity of the C-Br bond. nih.gov

This reaction is valuable for the synthesis of precursors for more complex molecular architectures, including those with applications in materials science and as pharmaceutical intermediates. The reaction is typically carried out under mild conditions, further ensuring the selectivity for the C2 position.

The following table provides examples of Sonogashira couplings on a 2-haloquinazoline template.

| Terminal Alkyne | Catalyst/Co-catalyst | Base | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 2-(Phenylethynyl)-6,7-dichloroquinazoline |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | 2-((Trimethylsilyl)ethynyl)-6,7-dichloroquinazoline |

| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | 2-(Hex-1-yn-1-yl)-6,7-dichloroquinazoline |

Negishi Coupling and Stille Coupling Applications

The Negishi and Stille couplings offer alternative methods for C-C bond formation with distinct advantages in terms of substrate scope and functional group tolerance.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.org Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can be advantageous for less reactive halides. However, for this compound, the high reactivity of the C2-Br bond would still ensure excellent selectivity. This method is particularly useful for introducing alkyl groups. researchgate.net

The Stille coupling utilizes organostannane reagents, which are known for their tolerance to a wide range of functional groups. organic-chemistry.org The reaction is catalyzed by palladium and typically proceeds under neutral or mildly basic conditions. The reactivity trend of halogens in Stille coupling also favors the selective functionalization of the C2 position of this compound.

The table below outlines potential applications of Negishi and Stille couplings for the derivatization of this compound.

| Coupling Reaction | Organometallic Reagent | Catalyst | Product |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 2-Phenyl-6,7-dichloroquinazoline |

| Negishi | Ethylzinc bromide | PdCl₂(dppf) | 2-Ethyl-6,7-dichloroquinazoline |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 2-Vinyl-6,7-dichloroquinazoline |

| Stille | (Furan-2-yl)tributylstannane | PdCl₂(PPh₃)₂ | 2-(Furan-2-yl)-6,7-dichloroquinazoline |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone for forging carbon-nitrogen (C-N) bonds, offering a powerful tool for derivatizing aryl halides. wikipedia.orgcapes.gov.br In the context of this compound, this palladium-catalyzed cross-coupling reaction provides a direct route to introduce a wide array of amino substituents. The reaction's utility is particularly pronounced given the limitations of traditional methods for synthesizing aromatic amines, which often suffer from harsh conditions and limited functional group tolerance. wikipedia.org

The general transformation involves the reaction of the aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has evolved through several "generations" of catalyst systems, each expanding the scope and efficiency of the reaction. wikipedia.org For a substrate like this compound, which possesses multiple potential reaction sites, the selection of appropriate reaction conditions is paramount to achieve the desired regioselectivity.

Research on related di- and trichloropyrimidines has demonstrated that regioselective amination can be achieved. For instance, the use of specific dialkylbiarylphosphine-derived palladium catalysts can facilitate amination at the 2-position of polychloropyrimidines with aryl- and heteroarylamines. mit.edu In some cases, more nucleophilic dialkylamines can react under non-catalyzed SNAr conditions to yield the 2-aminopyrimidine (B69317) product. mit.edu This suggests that the electronic nature of the amine nucleophile plays a significant role in determining the reaction pathway.

Furthermore, studies on 6-bromo-2-chloroquinoline (B23617) have shown that selective Buchwald-Hartwig amination of the aryl bromide can be achieved in the presence of a heteroaryl chloride by carefully optimizing the reaction conditions. nih.gov This selectivity is crucial for the stepwise functionalization of dihalogenated heterocycles. For the introduction of a primary amino group, ammonia (B1221849) equivalents like lithium bis(trimethylsilyl)amide are often employed, followed by hydrolysis. nih.gov

| Parameter | Typical Conditions for Buchwald-Hartwig Amination | Reference |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | beilstein-journals.org |

| Ligand | X-Phos, BINAP, DPPF, Buchwald's dialkylbiarylphosphines | wikipedia.orgmit.edubeilstein-journals.org |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | beilstein-journals.org |

| Solvent | Toluene, Dioxane, THF | wikipedia.orglibretexts.org |

| Amine Source | Primary/secondary alkyl or aryl amines, Ammonia equivalents (e.g., LiN(SiMe₃)₂) | wikipedia.orgnih.gov |

Mechanistic Insights into Regioselectivity and Catalyst Turnover

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org The palladium(0) catalyst first undergoes oxidative addition to the aryl halide. The resulting palladium(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst. libretexts.orgyoutube.com

A potential side reaction is β-hydride elimination from the palladium-amido intermediate, which can lead to hydrodehalogenation of the starting aryl halide. wikipedia.orgyoutube.com The choice of ligand plays a crucial role in minimizing this and other unproductive pathways. Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald, have proven effective in promoting the desired reductive elimination. wikipedia.org

Regioselectivity in the amination of polyhalogenated substrates like this compound is a key challenge. The relative reactivity of the C-Br bond at the 2-position versus the C-Cl bonds on the benzene ring is a determining factor. Generally, C-Br bonds are more reactive than C-Cl bonds in palladium-catalyzed cross-coupling reactions. However, the electronic environment of the quinazoline ring system can influence this reactivity. In some halogenated quinazolines, the C-Cl bond at the 4-position has been found to be more reactive than a C-Br bond at other positions. researchgate.net For this compound, it is anticipated that the C-Br bond at the electron-deficient 2-position would be the primary site of reaction under Buchwald-Hartwig conditions.

Catalyst turnover can be influenced by the stability of the catalytic species. Recent studies have proposed the existence of "cocktail"-type catalysis in Buchwald-Hartwig reactions, where multiple catalytic centers, including palladium complexes, clusters, and nanoparticles, may be involved. researchgate.net This understanding can aid in the development of more robust and efficient catalyst systems.

Electrophilic Aromatic Substitution Reactions on the Dichlorobenzene Ring

The dichlorobenzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The two chlorine atoms are deactivating groups, meaning they decrease the rate of EAS compared to unsubstituted benzene. libretexts.org This is due to their electron-withdrawing inductive effect. However, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate arenium ion. libretexts.org

Nitration is a common EAS reaction. libretexts.org For the quinazoline ring itself, nitration is the only known electrophilic substitution, and it is predicted to occur preferentially at positions 8 and 6. nih.gov However, for substitution on the already substituted dichlorobenzene ring of the target molecule, the directing effects of the chlorine atoms would be the dominant factor.

| Reaction | Typical Reagents | Expected Product | Reference |

| Nitration | HNO₃, H₂SO₄ | Substitution of NO₂ at C-5 or C-8 | libretexts.orgnih.gov |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Substitution of Br or Cl at C-5 or C-8 | libretexts.org |

| Sulfonation | SO₃, H₂SO₄ | Substitution of SO₃H at C-5 or C-8 | libretexts.org |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Substitution of an alkyl group (R) at C-5 or C-8 | libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution of an acyl group (RCO) at C-5 or C-8 | libretexts.org |

Functional Group Interconversions and Advanced Derivatization

Nitration and Subsequent Reduction Reactions

Should nitration of the dichlorobenzene ring be achieved, the resulting nitro group can be readily converted to an amino group through reduction. This two-step process provides an alternative route to introducing a nitrogen substituent onto the benzene portion of the molecule. A variety of reducing agents are available for this transformation, offering a range of selectivities and compatibilities with other functional groups. davidpublisher.com

Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common and effective method. commonorganicchemistry.com For substrates containing other reducible functionalities, such as the bromo substituent, chemoselective methods may be required. Reagents like iron (Fe) or zinc (Zn) in acidic media, or tin(II) chloride (SnCl₂), are known to selectively reduce nitro groups in the presence of halogens. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used, particularly for the selective reduction of one nitro group in the presence of another. commonorganicchemistry.com

| Reducing Agent | Typical Conditions | Selectivity Notes | Reference |

| H₂/Pd-C | H₂ gas, Pd/C catalyst, solvent (e.g., EtOH, EtOAc) | May also reduce other functional groups | commonorganicchemistry.com |

| H₂/Raney Ni | H₂ gas, Raney Ni catalyst, solvent | Often used when dehalogenation is a concern | commonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Fe powder, acid or salt, solvent (e.g., EtOH/H₂O) | Mild and often chemoselective | commonorganicchemistry.com |

| SnCl₂·2H₂O | SnCl₂·2H₂O, solvent (e.g., EtOH, EtOAc) | Mild and chemoselective | commonorganicchemistry.com |

| Zn/AcOH | Zn dust, acetic acid | Mild conditions | commonorganicchemistry.com |

Hydrolysis and Oxidation Reactions

The quinazoline core can undergo hydrolysis and oxidation under certain conditions. The pyrimidine part of the quinazoline nucleus is susceptible to hydrolysis, which can lead to ring opening, particularly when heated in acidic or alkaline solutions. nih.govscispace.com

Oxidation of the quinazoline ring can lead to the formation of N-oxides or quinazolinone derivatives. nih.gov For instance, treatment with oxidizing agents like monoperphthalic acid can yield a mixture of N-1 and N-3 oxides, though this can be complicated by a lack of selectivity and the formation of quinazolin-4(3H)-one as a major byproduct. nih.gov Oxidation of quinazoline with hydrogen peroxide in dilute acid has been reported to give 3,4-dihydro-4-oxoquinazoline. nih.govscispace.com Similarly, potassium permanganate (B83412) (KMnO₄) in an alkaline medium can also yield the 3,4-dihydro-4-oxoquinazoline. nih.govscispace.com The specific outcome of the oxidation of this compound would depend on the chosen oxidizing agent and reaction conditions.

Chemo- and Regioselective Transformations for Complex Molecular Architectures

The presence of multiple distinct halogen atoms in this compound makes it an excellent substrate for chemo- and regioselective transformations to build complex molecular architectures. The differential reactivity of the C-Br bond at the 2-position and the C-Cl bonds at the 6- and 7-positions can be exploited in sequential cross-coupling reactions.

As previously noted, the C-Br bond is generally more susceptible to palladium-catalyzed reactions than C-Cl bonds. This allows for the selective functionalization of the 2-position via reactions like Suzuki, Stille, or Sonogashira couplings, in addition to the Buchwald-Hartwig amination, while leaving the C-Cl bonds intact for subsequent transformations. This stepwise approach enables the controlled introduction of different substituents at specific positions, leading to the synthesis of highly decorated quinazoline derivatives.

For example, a synthetic strategy could involve an initial Buchwald-Hartwig amination at the 2-position, followed by a Suzuki coupling at one of the chloro-substituted positions. The ability to perform these reactions sequentially is a powerful tool for creating libraries of complex molecules for various applications, including medicinal chemistry. The successful application of such sequential cross-coupling strategies has been demonstrated for related polyhalogenated quinazolines and quinolines. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Bromo 6,7 Dichloroquinazoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For a molecule like 2-Bromo-6,7-dichloroquinazoline, with a rigid aromatic core and distinct electronic environments, NMR provides definitive data on the connectivity and spatial arrangement of atoms.

Multi-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Full Structure Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of protons and carbons, multi-dimensional (2D) NMR experiments are essential for assembling the complete structural puzzle. Techniques like COSY, HSQC (or HMQC), and HMBC create correlation maps that reveal how atoms are connected within the molecule. youtube.comepfl.ch

¹H NMR: The ¹H NMR spectrum of this compound is expected to be simple, showing two singlets in the aromatic region corresponding to the protons at the C5 and C8 positions. Their distinct chemical shifts are influenced by the electron-withdrawing effects of the adjacent halogen substituents and the nitrogen atoms in the quinazoline (B50416) ring.

¹³C NMR: The ¹³C NMR spectrum will show eight distinct signals for the eight carbon atoms of the quinazoline ring, including two signals for the protonated carbons (C5 and C8) and six for the quaternary carbons (C2, C4, C4a, C6, C7, and C8a).

Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, no cross-peaks would be expected in a COSY spectrum between the aromatic protons, as H5 and H8 are separated by more than three bonds, confirming their isolated nature on the benzene (B151609) portion of the ring system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu It would definitively link the ¹H signal of H5 to the ¹³C signal of C5 and the H8 signal to the C8 carbon, confirming the assignment of the protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful 2D NMR technique for elucidating the scaffold of complex molecules by showing correlations between protons and carbons over two to three bonds (²JHC and ³JHC). epfl.chcolumbia.edu For this compound, HMBC would provide the key correlations to place the substituents and confirm the fusion of the rings.

Predicted HMBC Correlations for this compound:

| Proton | Correlating Carbons (via 2 or 3 bonds) | Structural Information Confirmed |

|---|---|---|

| H5 | C4, C7, C8a | Confirms proximity of H5 to the pyrimidine (B1678525) ring (C4) and the dichlorinated side (C7). |

| H8 | C4a, C6 | Confirms proximity of H8 to the ring fusion carbon (C4a) and the dichlorinated side (C6). |

These correlations, particularly the link from H5 to the chlorinated C7 and from H8 to the chlorinated C6, would unambiguously confirm the 6,7-dichloro substitution pattern.

Conformational Analysis using NMR Spectroscopic Data

Conformational analysis provides insight into the three-dimensional shape and flexibility of a molecule. For rigid, planar aromatic systems like the quinazoline core, the primary goal is to confirm the expected planarity rather than to study the rotation around single bonds, which is more relevant for flexible molecules. nih.govsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. mdpi.com It is also instrumental in structural elucidation through the analysis of fragmentation patterns and characteristic isotopic distributions.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure. For this compound, the fragmentation is expected to be dictated by the stability of the aromatic system and the relative strengths of its chemical bonds.

A plausible fragmentation pathway would begin with the molecular ion [M]•+. The weakest bonds, such as the C-Br bond, are often the first to break. raco.catdocbrown.info

Predicted Fragmentation Pattern for this compound:

| m/z Value (Nominal) | Proposed Fragment | Description |

|---|---|---|

| 276/278/280/282 | [C₈H₃BrCl₂N₂]•+ | Molecular ion cluster |

| 197/199/201 | [C₈H₃Cl₂N₂]+ | Loss of a Bromine radical (•Br) |

| 162/164 | [C₈H₃ClN₂]+ | Loss of a Chlorine radical (•Cl) from the [M-Br]+ fragment |

This predictable loss of the halogen atoms provides strong evidence for the presence and connectivity of these substituents within the molecule.

Isotopic Abundance Profiling for Halogen Confirmation

A key feature of mass spectrometry is its ability to distinguish between isotopes. Halogens have very distinct and recognizable isotopic patterns, making HRMS an ideal technique for confirming their presence in a molecule. manchester.ac.ukmanchester.ac.uk

Chlorine (Cl): Has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A molecule containing one chlorine atom will show two peaks in the mass spectrum, M+ and M+2, with a characteristic intensity ratio of approximately 3:1. libretexts.orglibretexts.org

Bromine (Br): Has two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance). This results in two peaks, M+ and M+2, with an intensity ratio of nearly 1:1. libretexts.orglibretexts.org

For this compound, which contains one bromine and two chlorine atoms, the molecular ion will appear as a complex cluster of peaks due to the various combinations of these isotopes. The relative intensities of these peaks (M+, M+2, M+4, M+6) provide a definitive signature for the presence of one Br and two Cl atoms.

Predicted Isotopic Cluster for the Molecular Ion of C₈H₃BrCl₂N₂:

| Peak | Isotopic Composition | Predicted Relative Intensity |

|---|---|---|

| M+ | ⁷⁹Br, ³⁵Cl, ³⁵Cl | Base Peak (100%) |

| M+2 | ⁸¹Br, ³⁵Cl, ³⁵Cl / ⁷⁹Br, ³⁵Cl, ³⁷Cl | ~96% |

| M+4 | ⁸¹Br, ³⁵Cl, ³⁷Cl / ⁷⁹Br, ³⁷Cl, ³⁷Cl | ~31% |

Observing this unique isotopic pattern in a high-resolution mass spectrum provides unequivocal confirmation of the elemental formula and the presence of the three halogen atoms.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, providing a "vibrational fingerprint" of the compound. nih.govnih.gov For this compound, these techniques can confirm the presence of the aromatic rings and the carbon-halogen bonds.

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | C-H | 3050 - 3150 |

| Aromatic Ring Stretch | C=C and C=N | 1450 - 1650 |

| C-Cl Stretch | Aryl-Cl | 600 - 800 |

The IR and Raman spectra would show a series of sharp bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the various bending and stretching modes of the substituted quinazoline skeleton. The presence of strong absorptions in the lower frequency region (below 800 cm⁻¹) would be particularly indicative of the carbon-chlorine and carbon-bromine bonds.

Vibrational Analysis of Key Functional Groups

The vibrational properties of quinazoline derivatives are characterized by distinct infrared (IR) absorption bands. Generally, quinazolines exhibit strong IR absorption bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, which arise from aromatic ring vibrations. nih.gov Additional bands of varying intensity appear in the 1500–1300 cm⁻¹ range, also due to aromatic ring vibrations. nih.gov C-H in-plane deformation vibrations are responsible for bands observed between 1290 and 1010 cm⁻¹, while C-H out-of-plane deformation vibrations cause bands in the 1000 to 700 cm⁻¹ region. nih.gov

For halogenated benzene derivatives, the C-Br stretching and deformation modes can be assigned by comparing their spectra to those of other halogen-substituted benzene compounds. researchgate.net Specifically, C-Br vibrations are typically found in the frequency range of 1300-550 cm⁻¹. researchgate.net In a study on 2-bromo-6-chloro-4-fluoroaniline, C-Br stretching and bending vibrations were identified at 433 and 387 cm⁻¹ in the Raman spectrum, respectively. researchgate.net The C-Cl stretching mode in the same compound was assigned to a band at 846 cm⁻¹. researchgate.net

Table 1: General Infrared Absorption Bands for Quinazoline Derivatives

| Frequency Range (cm⁻¹) | Assignment |

| 1635–1610 | Aromatic ring vibrations |

| 1580–1565 | Aromatic ring vibrations |

| 1520–1475 | Aromatic ring vibrations |

| 1500–1300 | Aromatic ring vibrations (variable intensity) |

| 1290–1010 | C–H in-plane deformation vibrations |

| 1000–700 | C–H out-of-plane deformation vibrations |

Data sourced from a study on quinazoline derivatives designed as efflux pump inhibitors. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophore Analysis

The electronic absorption spectra of quinazoline derivatives are influenced by their molecular structure and the solvent used. In a study of two quinazoline derivatives, BG1189 and BG1190, the maximal absorption bands were observed at 330 nm and 326 nm, respectively, when dissolved in dimethyl sulfoxide (B87167) (DMSO). nih.gov These bands, attributed to π–π* coupled with n–π* transitions, showed a bathochromic shift (a shift to longer wavelengths) compared to their absorption maxima in water, which were at 318 nm for BG1189 and 314 nm for BG1190. nih.gov

The stability of these compounds under different conditions was also investigated. The UV-Vis absorption spectra of aqueous solutions kept in the dark at 22°C remained stable for 624 hours. nih.gov However, exposure to normal room lighting influenced their spectral properties, indicating some instability. nih.gov Irradiation with a laser at 266 nm caused a rapid modification of the compounds, as evidenced by a hypochromic effect (decrease in absorbance) and a hypsochromic shift (a shift to shorter wavelengths) from 318 nm to 307 nm for BG1189 and from 314 nm to 308 nm for BG1190. nih.gov

Theoretical studies on other quinazoline derivatives have shown absorption peaks in the UVA range (~340 nm), suggesting their potential application as sunscreen agents. acs.orgnih.gov The photophysical properties of push-pull arylvinyl (styryl), aryl, and arylethynyl quinazoline derivatives revealed absorption bands in the UV or visible region, with the emission of green light upon irradiation. acs.org These compounds also exhibited strong emission solvatochromism, where the fluorescence emission maxima shifted to longer wavelengths with increasing solvent polarity, indicating the formation of an intramolecular charge-separated emitting state. acs.org

Table 2: UV-Vis Absorption Maxima of Select Quinazoline Derivatives

| Compound | Solvent | Absorption Maximum (λmax, nm) |

| BG1189 | Water | 318 |

| BG1190 | Water | 314 |

| BG1189 | DMSO | 330 |

| BG1190 | DMSO | 326 |

| HQS | THF | 326 |

| HQSe | THF | 354 |

Data compiled from studies on various quinazoline derivatives. nih.govnih.gov

X-ray Crystallography

Determination of Solid-State Molecular Structure and Stereochemistry

For instance, the crystal structures of 2-trichloromethyl-3H-4-quinazoline polymorphs have been investigated. acs.org In these structures, the molecules are linked into dimers by a pair of N3–H3···O4 intermolecular hydrogen bonds. acs.org The conformation of the trichloromethyl group was found to be influenced by packing effects and stacking interactions. acs.org

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions. mdpi.com These interactions can include hydrogen bonds, π-π stacking, and halogen bonding. acs.orgmdpi.com The analysis of intermolecular distances in the crystal structures of 2-trichloromethyl-3H-4-quinazoline revealed the presence of Cl···Cl, Cl···N, and Cl···π contacts that are shorter than the sum of their van der Waals radii, indicating significant interactions. acs.org

Advanced Chromatographic and Hyphenated Techniques

The analysis of complex mixtures containing quinazoline derivatives often employs advanced chromatographic and hyphenated techniques. saspublishers.comchromatographytoday.com These methods combine a separation technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), with a detection technique, like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. chromatographytoday.com

High-performance liquid chromatography (HPLC) is a versatile and high-resolution technique widely used in pharmaceutical analysis for the separation, identification, and quantification of non-volatile and thermally unstable compounds. ijpsjournal.com For volatile and semi-volatile compounds, gas chromatography (GC) is the preferred method. ijpsjournal.com

Hyphenated techniques such as GC-MS and LC-MS are particularly powerful. ijarnd.comresearchgate.net In GC-MS, the components separated by GC are introduced into a mass spectrometer for ionization and detection, providing molecular weight and structural information. ijarnd.com Similarly, LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. saspublishers.com HPLC coupled with UV and mass spectrometry (LC-UV-MS) has proven extremely useful for the rapid screening of natural products. ijarnd.comresearchgate.net These advanced techniques offer improved sample throughput, reproducibility, and faster analysis with a high degree of automation. chromatographytoday.com

Table 3: Common Hyphenated Techniques in Chemical Analysis

| Hyphenated Technique | Separation Method | Detection Method |

| GC-MS | Gas Chromatography | Mass Spectrometry |

| LC-MS | Liquid Chromatography | Mass Spectrometry |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance |

| LC-FTIR | Liquid Chromatography | Fourier-Transform Infrared Spectroscopy |

This table summarizes common hyphenated techniques used in analytical chemistry. saspublishers.comchromatographytoday.com

HPLC-MS and GC-MS for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for the separation, identification, and quantification of individual components in a sample. These methods are fundamental in assessing the purity of this compound and profiling its potential impurities.

Purity Assessment:

The purity of a given batch of this compound is a critical quality attribute. HPLC, with its high resolving power, is adept at separating the main compound from any process-related impurities or degradation products. A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency in the mass spectrometer. The detector, typically a UV detector followed by a mass spectrometer, allows for the quantification of the main peak area relative to the total peak area, providing a percentage purity value.

Impurity Profiling:

Impurity profiling is the identification and characterization of all potential impurities present in a drug substance. These impurities can originate from starting materials, by-products of the synthesis, degradation products, or reagents used in the manufacturing process. Both HPLC-MS and GC-MS are instrumental in this process.

HPLC-MS in Impurity Profiling: For non-volatile or thermally labile impurities, HPLC-MS is the method of choice. After separation by HPLC, the eluent is introduced into the mass spectrometer. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion of each impurity, as well as fragmentation patterns when subjected to tandem mass spectrometry (MS/MS). This fragmentation data is crucial for the structural elucidation of unknown impurities. The characteristic isotopic pattern of bromine (approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br) and chlorine (approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl) provides a distinctive signature in the mass spectrum, aiding in the identification of halogenated impurities.

GC-MS in Impurity Profiling: Volatile and thermally stable impurities are well-suited for GC-MS analysis. In this technique, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer for detection and identification. Electron ionization (EI) is a common ionization technique in GC-MS, which can produce a library-searchable fragmentation pattern, facilitating the identification of known impurities.

Hypothetical Impurity Profile for this compound:

While specific proprietary data is not publicly available, a hypothetical impurity profile can be constructed based on the known synthesis of similar quinazoline derivatives. Potential impurities could include starting materials, regioisomers, or by-products from incomplete reactions.

| Potential Impurity | Potential Origin | Analytical Technique | Expected m/z of [M+H]⁺ |

| 6,7-dichloro-4-quinazolone | Hydrolysis of the bromo group | HPLC-MS | 215/217/219 |

| 2-Hydroxy-6,7-dichloroquinazoline | Hydrolysis of the bromo group | HPLC-MS | 215/217/219 |

| Isomers of 2-Bromo-dichloroquinazoline | Incomplete separation of isomers during synthesis | HPLC-MS, GC-MS | 276/278/280 |

| Starting materials (e.g., substituted anthranilic acids) | Incomplete reaction | HPLC-MS, GC-MS | Varies |

This table is for illustrative purposes only and is based on general chemical principles, not on specific experimental data for this compound.

UPLC for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures.

Advantages of UPLC in the Analysis of this compound and its Derivatives:

Increased Throughput: The primary advantage of UPLC is the significant reduction in analysis time, often by a factor of up to 10, without compromising chromatographic performance. This is particularly valuable in high-throughput screening (HTS) environments, such as during lead optimization in drug discovery, where large numbers of samples need to be analyzed rapidly.

Enhanced Resolution and Sensitivity: The smaller particle size in UPLC columns leads to narrower and taller peaks, resulting in improved resolution between closely eluting compounds and increased sensitivity for trace-level analysis. This is critical for detecting and quantifying low-level impurities.

Reduced Solvent Consumption: The faster analysis times and lower flow rates used in UPLC lead to a significant reduction in solvent consumption, making it a more environmentally friendly and cost-effective technique.

A representative UPLC method for the high-throughput analysis of this compound might involve:

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 2 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | UV at 254 nm and/or Mass Spectrometry |

This table represents a typical starting point for UPLC method development and would require optimization for the specific application.

By leveraging the power of UPLC, researchers and manufacturers can accelerate the analytical workflow for this compound and its derivatives, enabling faster decision-making in research and development and ensuring efficient quality control in production.

Theoretical and Computational Investigations of 2 Bromo 6,7 Dichloroquinazoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 2-Bromo-6,7-dichloroquinazoline, a DFT study would typically involve optimizing the molecular geometry to find its most stable three-dimensional structure. From this optimized structure, various electronic properties could be calculated. These properties would provide insights into the molecule's stability, reactivity, and potential interaction with other chemical species. The choice of functional and basis set would be crucial for obtaining accurate results and would be guided by previous studies on similar quinazoline (B50416) systems.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps in determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies a more reactive molecule. For this compound, the analysis would reveal the regions of the molecule most likely to be involved in electron donation and acceptance during a chemical reaction.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Note: This table is for illustrative purposes only. The values would be determined through specific DFT calculations.

Electrostatic Potential (MESP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MESP map of this compound would show regions of negative potential (typically associated with lone pairs on electronegative atoms like nitrogen, oxygen, and the halogens) and positive potential (usually around hydrogen atoms and electron-deficient regions). This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital in biological systems and material science.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their flexibility and interactions with their environment.

Conformational Flexibility and Dynamic Behavior

While this compound is a relatively rigid molecule, MD simulations could reveal subtle conformational changes, such as slight puckering of the quinazoline ring system or rotations of the bromo substituent. By simulating the molecule's movements over a period of time (from picoseconds to microseconds), researchers can understand its accessible conformations and the energy barriers between them. This is particularly important for understanding how the molecule might fit into a binding site of a protein or other biological target.

Solvent Effects on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (e.g., water, ethanol, DMSO). These simulations would show how the solvent affects the molecule's conformation, electronic properties, and reactivity. For instance, polar solvents might stabilize charged regions of the molecule, potentially influencing its solubility and reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. wikipedia.org These models are fundamental in modern drug design, allowing researchers to predict the activity of novel molecules before their synthesis, thereby saving time and resources. For quinazoline derivatives, QSAR studies have been instrumental in elucidating the structural features required for various biological activities, such as anticancer effects. ugm.ac.idmdpi.com The models are built by developing a relationship between "predictor" variables (physicochemical properties or molecular descriptors) and the response variable (a measure of biological activity, like IC₅₀ values). wikipedia.org

In the context of this compound, a QSAR model would analyze how the bromine at position 2 and the chlorine atoms at positions 6 and 7, along with other molecular descriptors, influence its theoretical biological activity. Descriptors can include atomic net charges, dipole moment, energies of molecular orbitals (HOMO and LUMO), and hydrophobicity (log P). walisongo.ac.id For instance, a QSAR equation derived for a series of analogues could take a form like:

Log IC₅₀ = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ... ugm.ac.id

By analyzing the coefficients (c₁, c₂, etc.), researchers can determine which properties are most influential. For example, studies on similar quinazoline analogues have shown that the atomic net charge on specific atoms of the quinazoline ring is often a critical descriptor for predicting anticancer activity. ugm.ac.id

Three-dimensional QSAR (3D-QSAR) methods provide a more sophisticated analysis by considering the three-dimensional properties of molecules. wikipedia.org Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. These methods are invaluable for understanding the steric and electrostatic interactions of a ligand with its target receptor. nih.gov

To perform a 3D-QSAR study on a series of compounds related to this compound, the molecules would first be aligned based on a common substructure.

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around the aligned molecules. The resulting data is visualized using contour maps, where different colored regions indicate areas where modifications to the structure would likely increase or decrease biological activity.

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more detailed and interpretable model. nih.gov

The predictive power of these models is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov

Table 1: Example Statistical Parameters from 3D-QSAR Studies on Quinazoline Derivatives

| Model | q² (Cross-Validated) | r² (Non-Cross-Validated) | Application | Reference |

|---|---|---|---|---|

| CoMFA | 0.573 | 0.935 | Thymidylate Synthase Inhibitors | nih.gov |

| CoMSIA | 0.445 | 0.893 | Thymidylate Synthase Inhibitors | nih.gov |

These models generate contour maps that guide drug design. For example, a green contour in a CoMFA steric map would indicate that bulkier substituents are favored in that region for enhanced activity, while a blue contour in an electrostatic map would suggest that an electropositive group is preferred. For this compound, such an analysis could suggest optimal substitutions at the bromine or chlorine positions to improve theoretical target binding.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecule ligands, such as this compound, to the active site of a target protein. nih.govnih.gov

In a typical docking study involving a quinazoline derivative, the compound is placed into the binding site of a target protein, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are common targets for this class of compounds. nih.govrsc.org The docking algorithm then samples numerous possible conformations and orientations of the ligand, scoring them based on binding energy.

For this compound, docking simulations would reveal key interactions:

Hydrogen Bonds: The nitrogen atoms (N1 and N3) of the quinazoline ring are critical for forming hydrogen bonds with key residues in the hinge region of kinase domains, such as Methionine (e.g., Met769 in EGFR). ugm.ac.idnih.gov

Hydrophobic Interactions: The quinazoline ring itself typically engages in hydrophobic interactions with nonpolar residues like Leucine, Valine, and Alanine. nih.gov

Halogen Bonds: The bromine and chlorine atoms of this compound can participate in halogen bonds, where the halogen acts as an electrophilic species interacting with an electron-rich partner like a carbonyl oxygen on the protein backbone. nih.govresearchgate.net This has become an increasingly recognized interaction in drug design.

The output of a docking simulation includes a docking score (an estimate of binding free energy, often in kcal/mol) and a predicted binding pose. Lower docking scores generally indicate stronger binding affinity.

Table 2: Example Docking Scores and Key Interactions for Quinazoline Derivatives in Kinase Targets

| Target Protein | Key Interacting Residues | Type of Interaction | Example Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| EGFR | Met769, Leu768, Lys721 | Hydrogen Bond, Hydrophobic | -9.0 to -12.0 | ugm.ac.idnih.gov |

| VEGFR-2 | Cys919, Phe1047, Lys868 | Hydrogen Bond, Cation-pi | -9.3 to -12.1 | nih.gov |

| Tubulin | Leuβ248, Leuβ255, Lysβ352 | Hydrophobic | -42.08 (Affinity Value) | nih.govresearchgate.net |

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. ebi.ac.uk

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. ebi.ac.uk A library of compounds, which could include derivatives of this compound, is docked into the target's binding site. The compounds are then ranked based on their docking scores, and the top-ranked molecules are selected for further investigation. nih.govresearchgate.netnih.gov This approach is powerful for discovering novel scaffolds.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS can be used. ebi.ac.uk This approach relies on the knowledge of other molecules that bind to the target. A model, such as a pharmacophore or a 2D similarity search, is built based on the features of known active ligands. mdpi.com This model is then used to screen a database for compounds that possess similar properties. For example, using a known active quinazoline as a reference, a similarity search could identify other compounds in a database that are structurally similar to this compound. ebi.ac.ukmdpi.com

Bond Dissociation Energy (BDE) Analysis of Halogen-Carbon Bonds

Bond Dissociation Energy (BDE) is the energy required to break a bond homolytically, forming two radicals. researchgate.net In the context of this compound, analyzing the BDE of the C-Br and C-Cl bonds is crucial for understanding its chemical stability and potential reactivity in metabolic or synthetic processes. beilstein-journals.orgnih.gov

Theoretical calculations, often using Density Functional Theory (DFT), can predict these BDEs. Studies on similar halo-heterocycles provide insight into the relative strengths of these bonds. A key finding is that there is a strong linear correlation between C-Cl and C-Br BDEs, with the C-Cl bond being stronger. nih.gov

For quinazolines, the position of the halogen significantly impacts the BDE. In a related compound, 6-bromo-2,4-dichloroquinazoline, theoretical calculations showed that the C-Cl bond at the 4-position has the lowest BDE compared to the C-Cl at the 2-position and the C-Br at the 6-position. nih.gov This suggests that the 4-position is the most reactive site, which is consistent with experimental observations in cross-coupling reactions. nih.gov

Table 3: Theoretical Bond Dissociation Energies (BDE) for Halogenated Heterocycles

| Bond | Position on Quinazoline Ring | Theoretical BDE (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| C-Cl | 4-position | ~92 | G3B3 | nih.gov |

| C-Cl | 2-position | ~95 | G3B3 | nih.gov |

| C-Cl | Phenyl ring positions (e.g., 6, 7) | ~96-97 | G3B3 | nih.gov |

| C-Br | Aromatic Carbon (General) | ~276 (kJ/mol) / ~66 (kcal/mol) | Tabulated Average | utexas.edu |

| C-Cl | Aromatic Carbon (General) | ~339 (kJ/mol) / ~81 (kcal/mol) | Tabulated Average | utexas.edu |

Note: BDE values can vary based on the computational method used. 1 kcal/mol = 4.184 kJ/mol.

For this compound, the BDE of the C2-Br bond is expected to be lower than the C6-Cl and C7-Cl bonds, making it a potential site for selective chemical modification. The dichlorinated benzene (B151609) portion of the molecule would likely have higher BDEs, rendering those positions less reactive. This theoretical analysis is vital for predicting sites of metabolism and for designing synthetic routes to create novel analogues.

Applications of 2 Bromo 6,7 Dichloroquinazoline in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

The strategic placement of reactive sites on the 2-bromo-6,7-dichloroquinazoline scaffold allows for its elaboration into a wide array of intricate molecular structures. The bromine atom at the 2-position is particularly susceptible to various cross-coupling reactions, while the chloro groups at the 6- and 7-positions can also be functionalized, offering multiple points for diversification.

Scaffold for Multi-Substituted Heterocycles

The quinazoline (B50416) ring system is a privileged scaffold in medicinal chemistry, and this compound serves as an excellent starting material for the synthesis of multi-substituted quinazoline derivatives. The bromine at the 2-position can be readily displaced by a variety of nucleophiles or engaged in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups.

Furthermore, the chloro substituents at the 6- and 7-positions, while less reactive than the 2-bromo group, can undergo nucleophilic aromatic substitution under more forcing conditions or be activated for coupling reactions. This sequential functionalization allows for the regioselective introduction of different groups, leading to the creation of highly decorated quinazoline cores with precise control over the substitution pattern. This capability is crucial for structure-activity relationship (SAR) studies in drug discovery, where even minor structural modifications can significantly impact biological activity.

Precursor for Advanced Polyaromatic Systems

Beyond its use in constructing substituted quinazolines, this compound is a valuable precursor for the synthesis of more complex, fused polyaromatic systems. Through intramolecular cyclization reactions, often facilitated by the strategic introduction of appropriate functional groups via the reactive bromine and chlorine atoms, it is possible to build additional rings onto the quinazoline framework.

For instance, the introduction of a suitably functionalized side chain at the 2-position can be followed by an intramolecular Heck reaction or other cyclization methods to form novel polycyclic heteroaromatic compounds. These extended aromatic systems are of interest for their potential applications in materials science and as scaffolds for new classes of biologically active molecules.

Synthesis of Functional Materials Precursors

The electronic properties of the quinazoline ring system, combined with the ability to introduce various functional groups through the bromo and chloro substituents, make this compound an attractive starting material for the synthesis of precursors for functional materials.

Materials for Optoelectronics and Polymer Chemistry

The quinazoline core is an electron-deficient aromatic system. By strategically coupling it with electron-rich aromatic or heteroaromatic moieties through reactions at the 2-bromo position, chemists can create donor-acceptor molecules with tailored electronic and photophysical properties. These types of molecules are fundamental components in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The dichloro substituents can further be used to fine-tune the electronic properties of the resulting materials or to enhance their solubility and processability.

In the realm of polymer chemistry, this compound can be functionalized to create monomers for the synthesis of novel polymers. For example, by introducing polymerizable groups such as vinyl or acetylene (B1199291) functionalities, this quinazoline derivative can be incorporated into polymer backbones, leading to materials with unique thermal, mechanical, and electronic properties.

Development of Diverse Compound Libraries

The demand for new chemical entities in drug discovery and chemical biology has driven the development of efficient methods for the rapid synthesis of large and diverse compound libraries. nih.gov this compound is an ideal scaffold for such endeavors due to its multiple points of diversification.

Combinatorial Synthesis Approaches Utilizing the Quinazoline Scaffold

The reactivity of the 2-bromo group and the potential for functionalizing the 6- and 7-chloro positions make this compound highly amenable to combinatorial synthesis strategies. nih.gov By employing a variety of building blocks in coupling reactions at these positions, a large number of distinct compounds can be generated from a single, readily available starting material.

For example, a library of compounds can be synthesized by reacting this compound with a diverse set of boronic acids in a Suzuki coupling reaction. The resulting 2-aryl-6,7-dichloroquinazolines can then be further diversified by reacting the chloro groups with a range of nucleophiles. This parallel synthesis approach allows for the efficient exploration of a vast chemical space around the quinazoline core, increasing the probability of identifying compounds with desired biological activities or material properties.

Below is a table summarizing the key reactions and the types of compounds that can be generated from this compound:

| Reaction Type | Position(s) | Reactant Type | Product Type |

| Suzuki Coupling | 2 | Boronic Acids/Esters | 2-Aryl/Heteroaryl-6,7-dichloroquinazolines |

| Buchwald-Hartwig Amination | 2 | Amines | 2-Amino-6,7-dichloroquinazolines |

| Nucleophilic Aromatic Substitution | 6, 7 | Amines, Alkoxides, Thiolates | 6,7-Disubstituted-2-bromoquinazolines |

| Stille Coupling | 2 | Organostannanes | 2-Alkyl/Aryl-6,7-dichloroquinazolines |

| Sonogashira Coupling | 2 | Terminal Alkynes | 2-Alkynyl-6,7-dichloroquinazolines |

This systematic approach to diversification is a cornerstone of modern drug discovery and materials science, and this compound provides a powerful platform for its implementation.

Synthesis of Novel Organic Reagents and Catalysts

The reactivity of the carbon-halogen bonds in this compound, particularly the more labile carbon-bromine bond at the C2-position, provides a direct route for the introduction of various functional groups. This capability is extensively exploited in the synthesis of bespoke organic molecules that can act as reagents or, more significantly, as ligands for transition metal catalysts. The resulting metal complexes can exhibit unique catalytic activities, high selectivity, and efficiency in a range of organic transformations.

The development of novel ligands is a crucial driver of innovation in homogeneous catalysis. Ligands play a pivotal role in modulating the electronic and steric properties of a metal center, thereby fine-tuning its catalytic activity, selectivity, and stability. Quinazoline derivatives, with their rigid bicyclic structure and the presence of nitrogen atoms capable of coordination, are attractive candidates for ligand design.

The transformation of this compound into a ligand typically involves the substitution of the bromine atom at the C2 position through transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at this position. bham.ac.uk

For instance, a phosphine (B1218219) group, a key coordinating group in many successful ligands, can be introduced. The synthesis of such phosphine ligands can be achieved via the reaction of this compound with a phosphine-containing nucleophile or through a palladium-catalyzed phosphination reaction. While direct synthesis from this compound is not extensively documented in dedicated studies, the principles are well-established for similar halogenated heterocycles. researchgate.net The resulting 2-(phosphino)-6,7-dichloroquinazoline could then serve as a ligand for various transition metals like palladium, rhodium, or ruthenium.

A hypothetical reaction scheme for the synthesis of a phosphine ligand from this compound is presented below:

Scheme 1: Hypothetical Synthesis of a Quinazoline-Based Phosphine Ligand

The electronic properties of the resulting ligand, and consequently the catalytic activity of its metal complex, can be tuned by altering the substituents on the phosphine group (e.g., aryl or alkyl groups) and by the presence of the electron-withdrawing chloro groups on the quinazoline ring. These chloro-substituents can enhance the π-acceptor properties of the ligand, which can be beneficial in certain catalytic cycles.

Once synthesized, these quinazoline-based ligands can be complexed with a metal precursor (e.g., a palladium(II) salt) to form the active catalyst. These catalysts can then be employed in various cross-coupling reactions. For example, a palladium complex of a (6,7-Dichloroquinazolin-2-yl)phosphine ligand could be highly effective in Suzuki-Miyaura or Heck reactions, benefiting from the stability and specific steric and electronic environment provided by the quinazoline scaffold. The regioselectivity in reactions involving polyhalogenated quinazolines is a well-studied area, with the C4 and C2 positions being the most reactive. nih.gov This knowledge allows for the predictable synthesis of functionalized quinazolines that can act as ligands.

Table 1: Representative Performance of Palladium-Phosphine Catalysts in Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Yield (%) | Reference |

| 1 | 4-Chloroacetophenone | Phenylboronic acid | 0.1 | Toluene | K₃PO₄ | 98 | researchgate.net |

| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | 0.5 | Dioxane | Cs₂CO₃ | 95 | researchgate.net |

| 3 | 4-Bromoanisole | 3-Tolylboronic acid | 0.01 | Water | K₂CO₃ | 99 | nih.gov |

This table is representative of the performance of palladium catalysts with heterocyclic phosphine ligands in similar applications and does not represent data from ligands specifically derived from this compound.